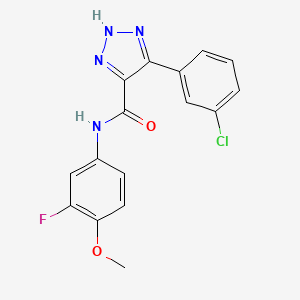
4-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, chlorophenyl, fluoro-methoxyphenyl groups, and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Addition Reactions: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for addition reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound has shown potential as a biological probe or pharmacophore due to its ability to interact with various biological targets. It has been studied for its antimicrobial, antiviral, and anticancer properties .
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases .
Industry: In industry, this compound is used in the development of advanced materials and chemical sensors . Its unique properties make it suitable for applications in nanotechnology and environmental monitoring .
Mécanisme D'action
The mechanism by which 4-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves interactions with specific molecular targets . The triazole ring can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cell signaling pathways , leading to its biological effects.
Comparaison Avec Des Composés Similaires
4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
N-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
4-(3-Chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
Uniqueness: What sets 4-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide apart from its similar compounds is the presence of both the chlorophenyl and fluoro-methoxyphenyl groups, which contribute to its unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug development, material science, and beyond.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c1-24-13-6-5-11(8-12(13)18)19-16(23)15-14(20-22-21-15)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCHPOMOGBVQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














